molecular formula C16H14N4O B2398001 N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea CAS No. 68008-13-9

N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea

Cat. No.: B2398001
CAS No.: 68008-13-9
M. Wt: 278.315
InChI Key: PEAJMWRJVVMYPG-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea is a compound that features an imidazole ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea typically involves the reaction of 2-(1H-imidazol-1-yl)aniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced phenylurea derivatives.

    Substitution: Substituted phenylurea derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-yl)phenylurea
  • N-(1H-benzo[d]imidazol-2-yl)phenylurea
  • N-(1H-imidazol-4-yl)phenylurea

Uniqueness

N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea is unique due to the specific positioning of the imidazole ring and the phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, leading to varied biological activities .

Properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(18-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-11-10-17-12-20/h1-12H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJMWRJVVMYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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